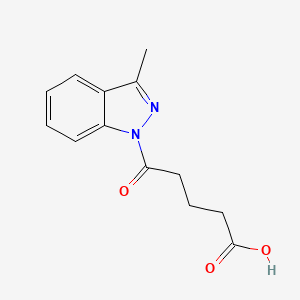

5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylindazol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-10-5-2-3-6-11(10)15(14-9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDKFVCJSUZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Methyl 1h Indazol 1 Yl 5 Oxopentanoic Acid and Its Analogues

Strategies for the Construction of the Indazole Core

The indazole scaffold is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. These can be broadly categorized into routes that construct the bicyclic system from acyclic or monocyclic precursors.

1H-Indazole Synthesis Routes

The formation of the 1H-indazole core is a critical first step. A variety of synthetic approaches have been reported, each with its own advantages regarding substrate scope and reaction conditions. nih.gov

One common strategy involves the cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the intramolecular amination of ortho-haloarylhydrazones can be catalyzed by transition metals like copper or palladium to yield the indazole ring. nih.gov Another classical approach is the diazotization or nitrosation of ortho-alkylanilines, which generates a reactive intermediate that cyclizes to form the indazole. nih.gov

More contemporary methods include [3+2] cycloaddition reactions between arynes and diazo compounds. organic-chemistry.org For example, arynes generated in situ can react with diazomethane (B1218177) derivatives to construct the indazole skeleton. organic-chemistry.org Additionally, silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be an efficient method for constructing a variety of 1H-indazoles from readily available starting materials. nih.gov

| Synthesis Route | Precursors | Key Reagents/Catalysts | Description |

| Intramolecular Amination | o-Haloarylhydrazones | Cu or Pd catalysts | Transition metal-catalyzed cyclization to form the N-N bond. nih.gov |

| Diazotization/Nitrosation | o-Alkylanilines | NaNO2, acid | Formation of a diazonium salt followed by intramolecular cyclization. nih.gov |

| [3+2] Cycloaddition | Arynes and Diazo compounds | - | Cycloaddition reaction to form the pyrazole (B372694) ring fused to the benzene ring. organic-chemistry.org |

| Oxidative C-H Amination | N-Aryl amidines | Ag(I) oxidant | Silver-mediated intramolecular amination to form the indazole core. nih.gov |

Regioselective Functionalization at the 3-Methyl Position of the Indazole Nucleus

For the synthesis of the target compound, a methyl group must be present at the C3 position of the indazole ring. This can be achieved either by using a starting material that already contains the required methyl group or by introducing it onto a pre-formed indazole core.

One approach is to use a precursor that will directly lead to a 3-methylindazole upon cyclization. For example, the reaction of an ortho-aminoacetophenone derivative with a source of hydrazine (B178648) can be directed to form 3-methyl-1H-indazole.

Alternatively, functionalization of a pre-existing indazole at the C3 position can be accomplished. This often requires protection of the N1 position, followed by metalation at C3 (for example, with n-butyllithium) and subsequent quenching with an electrophilic methyl source like methyl iodide. Another strategy involves 1,3-dipolar cycloaddition reactions using α-diazomethylphosphonates which can be tailored to introduce an alkyl group at the C3 position. nih.govorganic-chemistry.org

Approaches for Incorporating the 5-Oxopentanoic Acid Side Chain

Once the 3-methyl-1H-indazole core is obtained, the next critical step is the introduction of the 5-oxopentanoic acid side chain at the N1 position. This is typically the most challenging step due to the presence of two reactive nitrogen atoms (N1 and N2) in the indazole ring, leading to potential regioselectivity issues.

Esterification and Amidation Routes

Esterification and amidation reactions are fundamental transformations for modifying the carboxylic acid functionality of the target compound or its analogues. For instance, the terminal carboxylic acid of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid can be converted to various esters or amides to explore structure-activity relationships. Standard coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with Hydroxybenzotriazole (HOBt) can be used to facilitate the formation of amides with a wide range of amines.

Similarly, esterification can be achieved under acidic conditions with the corresponding alcohol. These derivatizations are typically performed at a late stage in the synthesis.

Direct Coupling Methodologies at the Indazole N1 Position

The direct attachment of the side chain to the N1 position of 3-methyl-1H-indazole is a key transformation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. nih.gov

A highly effective method for achieving N1-acylation is the reaction of 3-methyl-1H-indazole with glutaric anhydride (B1165640). This reaction, often performed in a suitable solvent like toluene (B28343) or DMF, can be catalyzed by a Lewis acid or proceed under thermal conditions. The anhydride is attacked by the indazole nitrogen, and while a mixture of N1 and N2 isomers can be formed, the N1-acylated product is often the thermodynamically more stable isomer. nih.gov The reaction with a cyclic anhydride like glutaric anhydride directly installs the desired 5-oxopentanoic acid moiety in a single step.

For N-alkylation to generate analogues, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) has been shown to strongly favor the formation of the N1-alkylated product over the N2 isomer. nih.gov The choice of the alkylating agent is also crucial, with alkyl bromides and tosylates being commonly employed. nih.gov

| Reaction Type | Indazole Substrate | Reagent | Conditions | Selectivity |

| N-Acylation | 3-methyl-1H-indazole | Glutaric anhydride | Toluene, reflux | Favors N1 |

| N-Alkylation | 3-substituted-1H-indazole | n-pentyl bromide | NaH, THF | >99% N1 |

| N-Alkylation | 3-substituted-1H-indazole | n-pentyl bromide | Cs2CO3, DMF | Mixture of N1/N2 |

| N-Alkylation | 1H-indazole-3-carboxylate | Alkyl halide | NaH, DMF | High N1 selectivity |

Derivatization Strategies for Structural Modification

To generate analogues of this compound, structural modifications can be made at several positions.

The indazole core itself can be substituted on the benzene ring. For example, starting from substituted ortho-aminoacetophenones, one can introduce substituents such as halogens, nitro groups, or alkyl groups at the 5, 6, or 7-positions of the indazole ring. These modifications can influence the electronic properties and steric profile of the molecule.

The 3-methyl group can be replaced with other small alkyl or functionalized alkyl groups to probe the importance of this substituent. This can be achieved by employing different precursors in the indazole synthesis or through post-synthesis modification of a suitable functional group at the C3 position.

Finally, the 5-oxopentanoic acid side chain offers numerous possibilities for derivatization. As mentioned in section 2.2.1, the carboxylic acid can be converted into a variety of esters and amides. Furthermore, the ketone carbonyl group can be reduced to a hydroxyl group or used as a handle for further chemical transformations, leading to a diverse library of analogues for biological evaluation.

Exploration of Substituents on the Indazole Ring

The exploration of various substituents on the indazole ring is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound. The synthesis of substituted 3-methyl-1H-indazole analogues can be achieved by utilizing appropriately substituted starting materials.

For instance, the synthesis of 3-methyl-6-nitro-1H-indazole can be accomplished by the diazotization of 2-ethyl-5-nitroaniline (B1661927) in glacial acetic acid with sodium nitrite (B80452) or tert-butyl nitrite. chemicalbook.com This nitro-substituted indazole can then be carried forward to the final product, or the nitro group can be reduced to an amino group, which can be further functionalized. chemicalbook.com A variety of substituted 2-aminophenones can be used in one-pot metal-free reactions with hydroxylamine (B1172632) derivatives to yield a range of substituted indazoles. organic-chemistry.org

The following table summarizes some examples of substituted indazoles and the synthetic methods for their preparation.

| Substituent Position | Starting Material | Reagents and Conditions | Resulting Indazole Analogue |

| 6-Nitro | 2-Ethyl-5-nitroaniline | NaNO₂ or t-BuONO, glacial acetic acid | 3-Methyl-6-nitro-1H-indazole chemicalbook.com |

| 5-Nitro | 5-Nitroindazole | NaH, DMF, then 2-chloro-5-methoxybenzene-1-sulfonyl chloride | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole mdpi.com |

| 7-Substituted | 7-Hydroxy-1H-indazole | N-2-pyridyltriflimide, Cs₂CO₃, THF | 7-(Trifluoromethylsulfonyloxy)-1H-indazole researchgate.net |

| 3-Aryl | α-Diazomethylphosphonates and arynes | CsF | 3-Aryl-1H-indazoles organic-chemistry.org |

Modifications of the Pentanoic Acid Chain

Modifying the pentanoic acid chain offers another avenue for structural diversification. This can be achieved by employing different dicarboxylic acid anhydrides or other acylating agents in the N-acylation step. The chain length, rigidity, and presence of functional groups can be altered to probe the structure-activity relationship.

For example, reacting 3-methyl-1H-indazole with succinic anhydride instead of glutaric anhydride would shorten the chain by one methylene (B1212753) group, yielding 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid. The use of substituted anhydrides, such as methylsuccinic anhydride or various substituted glutaric anhydrides, would introduce substituents along the aliphatic chain.

The table below illustrates potential modifications to the side chain and the corresponding acylating agents.

| Acylating Agent | Resulting Side Chain |

| Succinic anhydride | 4-Oxobutanoic acid |

| Maleic anhydride | 4-Oxo-2-butenoic acid |

| Phthalic anhydride | 2-Carboxybenzoyl |

| Methylsuccinic anhydride | 2-Methyl-4-oxobutanoic acid |

Synthesis of Bioisosteric Analogues (e.g., 4-oxobutanoic acid analogues)

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety of this compound can be replaced with various bioisosteres.

As mentioned, a straightforward bioisosteric analogue is the 4-oxobutanoic acid derivative, synthesized using succinic anhydride. Other prominent bioisosteres for carboxylic acids include tetrazoles and N-acylsulfonamides.

The synthesis of an N-tetrazolyl indazole can be achieved through multicomponent reactions. For instance, an Ugi-azide reaction involving an aldehyde, an amine, an isocyanide, and an azide (B81097) source can produce 1,5-disubstituted tetrazoles. researchgate.netnih.gov To synthesize an indazole-tetrazole analogue, an indazole-containing starting material would be incorporated into this reaction.

N-acylsulfonamides are another important class of carboxylic acid bioisosteres. nih.gov Their synthesis typically involves the acylation of a sulfonamide. nih.gov A common method is the reaction of an N-acylbenzotriazole with a sulfonamide in the presence of a base like sodium hydride. semanticscholar.org To create an N-acylsulfonamide analogue of the target compound, one could synthesize an indazole-containing N-acylbenzotriazole and react it with a suitable sulfonamide.

| Bioisostere | General Synthetic Approach |

| 4-Oxobutanoic acid | N-acylation of 3-methyl-1H-indazole with succinic anhydride |

| Tetrazole | Ugi-azide multicomponent reaction with an indazole-containing component researchgate.netnih.gov |

| N-Acylsulfonamide | Reaction of an indazole-containing N-acylbenzotriazole with a sulfonamide semanticscholar.org |

Optimization of Synthetic Efficiency and Yield for this compound Production

Optimizing the synthetic efficiency and yield is crucial for the large-scale production of a target compound. For the synthesis of this compound, key areas for optimization lie in both the synthesis of the 3-methyl-1H-indazole precursor and the subsequent N-acylation step.

In the synthesis of 3-methyl-1H-indazole, improvements in yield have been reported by using calcium silicate (B1173343) as a catalyst during the nitration of acetophenone, which is the first step in one of the synthetic routes.

For the N-acylation step, achieving high regioselectivity for the N1 isomer is paramount for maximizing the yield of the desired product and simplifying purification. The choice of base and solvent has a significant impact on the N1/N2 ratio. nih.gov Studies on the N-alkylation of indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can lead to high N1 selectivity, especially with electron-withdrawing groups at the C3 position. beilstein-journals.orgresearchgate.net While this applies to alkylation, similar principles can be relevant for acylation. The use of cesium carbonate (Cs₂CO₃) in solvents like DMF or dioxane has also been employed for N-alkylation and N-acylation, with the potential for high yields. nih.govnih.gov

An electrochemical "anion pool" method offers a base-free and catalyst-free approach for selective N1-acylation with acid anhydrides, potentially leading to higher purity and simpler workup. organic-chemistry.orgnih.gov A one-pot direct N-acylation of indazoles with carboxylic acids has also been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system, which provides high yields and N1 selectivity without the need for pre-activated carboxylic acid derivatives. researchgate.net

Purification of the final product can be achieved through standard techniques such as recrystallization or column chromatography. The acidic nature of the carboxylic acid group can be exploited for purification, for example, by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.

The following table summarizes key parameters for the optimization of the N-acylation step.

| Parameter | Options | Effect on Yield and Selectivity |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Influences the deprotonation of indazole and can affect the N1/N2 ratio. nih.govnih.gov |

| Solvent | THF, DMF, Dioxane, Acetonitrile (B52724) | Can significantly impact reaction rate and regioselectivity. nih.govnih.gov |

| Acylating Agent | Glutaric anhydride, acyl chlorides | Anhydrides are often preferred for cleaner reactions. organic-chemistry.org |

| Method | Conventional heating, electrochemical, one-pot DMAPO/Boc₂O system | Alternative methods can offer improved selectivity, yield, and sustainability. organic-chemistry.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of 5 3 Methyl 1h Indazol 1 Yl 5 Oxopentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are pivotal in elucidating electronic structure, reactivity, and the relative stability of different molecular forms.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

For the indazole core, DFT studies reveal that the bicyclic aromatic system is largely planar. nih.gov The distribution of electron density is not uniform, with nitrogen atoms creating regions of higher electron density. The electronic properties of the indazole ring are significantly influenced by its substituents. In the case of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid, the methyl group at the 3-position and the oxopentanoic acid chain at the 1-position will modulate the electronic landscape of the parent indazole.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. DFT calculations on various indazole derivatives have been used to determine these parameters and predict their reactivity. rsc.orgnih.govcore.ac.uk For instance, studies on other indazole derivatives have utilized DFT to identify sites susceptible to electrophilic and nucleophilic attack through the analysis of molecular electrostatic potential (MESP) maps.

Table 1: Representative Quantum Chemical Parameters Calculated for Indazole Derivatives using DFT (Note: These are example values from various studies on different indazole derivatives and not specific to this compound)

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 1.5 to 4.0 D | Polarity and intermolecular interactions |

Tautomeric Preferences of the 1H-Indazole Moiety within the Compound

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Computational studies have consistently shown that the 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov Theoretical calculations, including DFT and higher-level ab initio methods, have estimated the 1H-tautomer to be more stable than the 2H form by several kJ/mol. nih.gov

In the case of this compound, the substituent at the N1 position effectively "locks" the molecule into the 1H-tautomeric form. The covalent bond between the nitrogen at position 1 and the oxopentanoic acid group prevents the proton migration that would be necessary to form the 2H-tautomer. Therefore, for this specific compound, the tautomeric preference is unequivocally the 1H-indazole form. This structural constraint is crucial as it defines the geometry and electronic properties of the molecule, which in turn dictates its potential interactions with biological targets.

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Receptor-Ligand Binding Affinity Prediction for Potential Biological Targets

While no specific biological targets have been definitively identified for this compound, molecular docking studies on a wide array of other indazole derivatives have shown their potential to interact with various enzymes and receptors. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in compounds targeting kinases, G-protein coupled receptors, and other enzyme classes.

Docking studies on indazole analogues have predicted favorable binding affinities for targets such as aromatase, trypanothione (B104310) reductase, and various protein kinases. derpharmachemica.comtandfonline.comnih.gov For example, some indazole derivatives have shown high predicted binding energies (e.g., -7.0 to -8.0 kcal/mol) against the aromatase enzyme, a target in breast cancer therapy. derpharmachemica.com Others have been docked into the active site of Leishmania infantum trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. tandfonline.com The predicted binding affinity of this compound to any potential target would depend on the specific topology and chemical nature of the receptor's binding site. The carboxylic acid group of the pentanoic acid chain could potentially form strong ionic or hydrogen bond interactions with appropriate residues in a binding pocket.

Table 2: Potential Biological Targets for Indazole Derivatives Investigated by Molecular Docking (Note: This table lists targets for various indazole-containing compounds, not specifically for this compound)

| Potential Target | Therapeutic Area | Reported Binding Energy Range (kcal/mol) |

|---|---|---|

| Aromatase | Oncology | -7.0 to -8.0 |

| Trypanothione Reductase | Anti-parasitic | Not specified |

| Renal Cancer-related Protein (PDB: 6FEW) | Oncology | High |

| Hypoxia-inducible factor-1α (HIF-1α) | Oncology | Not specified |

| Apoptosis signal-regulated kinase 1 (ASK1) | Inflammatory Diseases | Not specified |

| Bromodomain-containing protein 4 (BRD4) | Oncology | Not specified |

| Glutamate racemase | Anti-bacterial (Tuberculosis) | Not specified |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain Management | High (nM affinity) |

Identification of Key Binding Pockets and Interaction Motifs

The analysis of docked poses of indazole derivatives reveals common interaction motifs within protein binding pockets. The indazole ring itself often engages in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group in unsubstituted indazoles can be a hydrogen bond donor. acs.org

For this compound, the key interaction motifs would likely involve:

Hydrophobic interactions: The methyl group and the benzene (B151609) part of the indazole ring can interact with hydrophobic pockets.

Hydrogen bonding: The carbonyl oxygen and the hydroxyl group of the carboxylic acid are potent hydrogen bond acceptors and donors, respectively. The nitrogen atom at position 2 of the indazole ring can also act as a hydrogen bond acceptor.

Ionic interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues such as lysine (B10760008) and arginine.

The specific geometry of the binding pocket will determine which of these interactions are most significant. mdpi.com The flexibility of the pentanoic acid chain allows it to adopt various conformations to optimize its interactions within a binding site.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand-receptor complex over time. While static docking provides a snapshot of a potential binding mode, MD simulations can validate the stability of this pose and reveal the dynamic nature of the interactions. frontiersin.org

MD simulations performed on complexes of indazole derivatives with their protein targets have been used to assess the stability of the docked conformation. tandfonline.comnih.govnih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site. These simulations often confirm that the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. Furthermore, MD can reveal the role of water molecules in mediating ligand-protein interactions and can help to understand how the binding of a ligand might induce conformational changes in the protein. scienceopen.com For a flexible molecule like this compound, MD simulations would be particularly valuable for exploring the conformational space of the pentanoic acid chain within a binding pocket and assessing the stability of its interactions.

Conformational Dynamics and Stability of the Compound in Biological Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. semanticscholar.org These simulations can predict the conformational changes and stability of a compound like this compound in a simulated biological environment, such as in a water box to mimic physiological conditions. nih.gov

The stability of the molecule is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable compound will typically show a low and converging RMSD value, indicating that it maintains a consistent three-dimensional structure. nih.govbiointerfaceresearch.com Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are more flexible. nih.govbiointerfaceresearch.com The Radius of Gyration (Rg) provides insight into the compactness of the molecule's structure over time. ijsrset.com Such analyses are critical for understanding how the compound might behave before binding to a biological target. semanticscholar.org

Below is an example of a data table that would be generated from such a simulation to summarize the stability metrics.

| Simulation Metric | Average Value | Standard Deviation | Interpretation |

| RMSD (Å) | 2.1 | 0.3 | Indicates the compound reaches a stable conformation during the simulation. |

| RMSF (Å) | 1.5 | 0.5 | Highlights flexible regions, such as the pentanoic acid chain. |

| Radius of Gyration (Rg) (Å) | 3.5 | 0.2 | Suggests the molecule maintains a compact structure. |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Ligand-Protein Complex Stability and Interaction Analysis

To understand the therapeutic potential of a compound, it is essential to analyze its interaction with its protein target. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. ijsrset.com Following docking, MD simulations are performed on the ligand-protein complex to assess its stability and to characterize the key interactions. biointerfaceresearch.com

An illustrative table summarizing the analysis of a ligand-protein complex is shown below.

| Parameter | Result | Significance |

| Binding Free Energy (MM/GBSA) | -55.8 kcal/mol | Predicts a strong binding affinity to the target protein. |

| Key Interacting Residues | TYR 85, LYS 120, ASP 122 | Identifies the specific amino acids crucial for binding. |

| Average Hydrogen Bonds | 3 | Indicates stable hydrogen bonding contributes to the interaction. |

Note: The data in this table is for illustrative purposes and does not reflect actual experimental findings for this compound.

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. nih.govsemanticscholar.org Various computational models, often employing machine learning, are used to predict these properties based on the molecule's structure. semanticscholar.org

Computational tools can predict several parameters related to the absorption and distribution of a drug candidate. frontiersin.org Key predicted properties include:

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the drug that will be absorbed through the human intestine.

Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption. A high permeability value suggests good absorption. frontiersin.org

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a transporter protein that can pump drugs out of cells, affecting their absorption and distribution. Predictions can indicate if the compound is likely to be a substrate or inhibitor of P-gp. frontiersin.org

Volume of Distribution (VDss): This parameter indicates the extent of a drug's distribution in the body's tissues. A low VDss suggests the drug is primarily confined to the bloodstream. frontiersin.org

The following table provides an example of predicted ADME properties.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | 92.5 | High absorption from the gut is predicted. |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability is predicted. |

| P-gp Substrate | Yes | The compound may be actively removed from cells. |

| VDss (L/kg) | 0.65 | Suggests moderate distribution into tissues. |

Note: This table contains example data and does not represent verified predictions for this compound.

Metabolic stability is a crucial factor determining a drug's half-life and dosing frequency. nih.gov Computational models can predict how quickly a compound is metabolized, typically by liver enzymes. mdpi.com These predictions are often based on data from in vitro assays using human liver microsomes (HLM). nih.gov Machine learning algorithms are trained on large datasets of compounds with known metabolic stability to build predictive models. mdpi.comsemanticscholar.org The output is often a classification of the compound as having low, medium, or high metabolic stability, or a predicted half-life (T₁/₂). mdpi.comsemanticscholar.org

Computational models can also provide insights into the likely routes of excretion for a compound and its metabolites, such as through urine or feces. doaj.orgvedomostincesmp.ru These predictions are part of a broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov For example, models can predict if a compound is a substrate for transporters involved in renal or biliary clearance.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. nih.gov For indazole derivatives, SAR studies have revealed key structural features that influence their biological activity. nih.govnih.gov For instance, the nature and position of substituents on the indazole ring can significantly impact a compound's inhibitory activity against a specific target. nih.govnih.gov

Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govaboutscience.eu These models help to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. aboutscience.eu This information guides the design of new analogs with improved therapeutic properties. For example, studies on different indazole series have shown that substituents at the C3 and C6 positions can be crucial for inhibitory activities. nih.gov Similarly, modifications to other parts of the molecule can influence properties like target engagement and pharmacokinetic profiles. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR study would involve the generation of a dataset of molecules with varying structural modifications and their corresponding measured biological activities.

A hypothetical QSAR study on a series of analogs of this compound could involve modifications at several positions, such as substitutions on the benzene ring of the indazole core, alterations of the methyl group at the 3-position, and changes to the length and functionality of the pentanoic acid side chain. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor | Description | Hypothetical Value for Parent Compound |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | 2.5 |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 246.26 g/mol |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | 75.4 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 1 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 5 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 65.3 cm³ |

Using statistical methods such as multiple linear regression or partial least squares, a QSAR model can be developed. Such a model could, for instance, take the form of an equation that predicts the biological activity (e.g., IC50) based on a combination of these descriptors. The predictive power of the QSAR model is then validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. nih.gov

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery where small chemical fragments are identified that bind to a biological target. nih.gov These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. rsc.orgnih.gov In the context of this compound, an FBDD approach would involve dissecting the molecule into its constituent fragments and evaluating their potential interactions with a target protein.

The key fragments of this compound are the 3-methyl-1H-indazole core and the 5-oxopentanoic acid side chain. The indazole ring is a well-known pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with amino acid residues in a protein's binding site. nih.gov The carboxylic acid moiety of the pentanoic acid chain can act as a hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues.

Table 2: Potential Fragment Interactions for FBDD

| Fragment | Potential Interactions | Target Residue Types |

| 3-methyl-1H-indazole | Hydrogen bonding (N2 as acceptor), π-π stacking with aromatic rings. | Gln, Asn, His, Phe, Tyr, Trp |

| 5-oxopentanoic acid | Hydrogen bonding (carbonyl O as acceptor, hydroxyl H as donor), ionic interactions. | Arg, Lys, His, Ser, Thr |

An FBDD campaign could start by screening a library of indazole-containing fragments to identify those that bind to the target of interest. Once a promising indazole fragment is identified, it can be elaborated by growing the side chain to incorporate the features of the 5-oxopentanoic acid moiety, thereby increasing potency and optimizing pharmacokinetic properties. researchgate.net

Ligand-Based Drug Design (LBDD) Approaches

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. These approaches use a set of known active compounds to build a model, or pharmacophore, that defines the essential structural features required for biological activity.

For this compound, an LBDD approach would begin by identifying a series of other molecules known to be active against the same biological target. By superimposing these structures, a pharmacophore model can be generated. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement necessary for activity.

Table 3: Hypothetical Pharmacophore Features Derived from this compound

| Pharmacophore Feature | Corresponding Molecular Moiety | Spatial Coordinates (Hypothetical) |

| Aromatic Ring | Indazole benzene ring | X: 2.5, Y: 1.0, Z: 3.2 |

| Hydrogen Bond Acceptor | Indazole N2 atom | X: 1.8, Y: 0.5, Z: 4.5 |

| Hydrogen Bond Acceptor | Carbonyl oxygen | X: -3.0, Y: 2.1, Z: 1.5 |

| Hydrogen Bond Donor | Carboxylic acid hydroxyl group | X: -4.5, Y: 3.5, Z: 0.8 |

| Hydrophobic Feature | Methyl group at position 3 | X: 4.0, Y: 0.2, Z: 2.8 |

This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. Furthermore, the model can guide the design of new derivatives of this compound with improved activity by ensuring that proposed modifications retain or enhance the key pharmacophoric features.

Pharmacological and Biological Research Perspectives of 5 3 Methyl 1h Indazol 1 Yl 5 Oxopentanoic Acid Derivatives

Enzyme Inhibition Studies (in vitro, preclinical)

The ability of indazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Preclinical research has focused on several key enzyme families, including kinases and enzymes involved in the inflammatory cascade.

Kinase Inhibition Profiles (e.g., FGFRs, MAPK1)

The indazole core is a recognized pharmacophore for developing kinase inhibitors. researchgate.net Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling by FGFRs, a subfamily of receptor tyrosine kinases, is a validated target in oncology. nih.gov Computational de novo design programs have been used to identify indazole-based pharmacophores for FGFR inhibition. nih.govnih.gov Starting from a known inhibitor, modifications led to the synthesis of a library of 23 indazole-containing fragments that demonstrated inhibitory activity against FGFR1-3, with IC50 values ranging from 0.8 to 90 µM. nih.govnih.gov This structure-based drug design approach highlights the potential for developing potent and selective FGFR inhibitors from the indazole scaffold. nih.gov

Table 1: In Vitro FGFR1 Inhibition by Indazole Derivatives

| Compound Reference | Structure Modification | FGFR1 IC50 (µM) |

|---|---|---|

| Indazole Derivative 4 | Phenyl at C6 | 90 |

| Indazole Derivative 5 | 4-Fluorophenyl at C6 | 36 |

| Indazole Derivative 6 | 4-Chlorophenyl at C6 | 40 |

Data sourced from a study on indazole-based pharmacophores for FGFR inhibition. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1): The MAPK1 pathway is critical in cell proliferation and survival, and its activation can promote metastasis and invasion in cancer. mdpi.com As such, inhibiting MAPK1 is a key area of research in oncology. An in silico molecular docking study investigated new indazole-sulfonamide derivatives against the MAPK1 target. The study revealed that these compounds could fit within the MAPK1 active site, with one derivative showing a strong binding affinity (binding energy value of -8.34 Kcal/mol), suggesting that indazole derivatives are promising candidates for MAPK1 inhibition. mdpi.com

Other Enzymatic Target Modulations (e.g., 5-LOX, COX-2)

Beyond kinases, indazole derivatives have been investigated for their effects on enzymes central to inflammation.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of inflammatory prostaglandins. rjptonline.org The development of selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with fewer side effects than traditional NSAIDs. semanticscholar.org In one study, a series of 2,3-diphenyl-2H-indazole derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds demonstrated in vitro inhibition of human COX-2 at a concentration of 10 µM, identifying the 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole structures as promising scaffolds for new anti-inflammatory agents. nih.gov

Receptor Binding and Modulation Investigations (in vitro, preclinical)

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Research on indazole derivatives has revealed potent and selective binding to specific receptor types, particularly G-protein coupled receptors.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., CGRP receptor)

The Calcitonin Gene-Related Peptide (CGRP) receptor has been strongly implicated in the pathogenesis of migraine. nih.govnih.gov Consequently, CGRP receptor antagonists represent a major class of therapeutics for this condition. nih.gov The indazole scaffold has proven to be a highly effective core for potent CGRP receptor antagonists. researchgate.net

Preclinical studies have led to the discovery of several potent antagonists featuring a 7-methyl-indazole core. researchgate.netnih.gov For instance, substituting an unsubstituted indazole analog with a 7-methylindazole core resulted in a 30-fold increase in CGRP binding potency. researchgate.net This line of research has produced compounds with excellent potency and favorable preclinical profiles. nih.govnih.gov

Table 2: Preclinical Activity of Indazole-Based CGRP Receptor Antagonists

| Compound Name | Core Structure | Receptor Binding Affinity (Ki) | Key Finding |

|---|---|---|---|

| BMS-694153 | 7-methyl-1H-indazole | Not specified | Potent CGRP antagonist with remarkable aqueous solubility. nih.gov |

| BMS-742413 | 7-methyl-1H-indazole | Not specified | Highly potent CGRP antagonist with excellent stability. nih.gov |

| Zavegepant | 7-methylindazole | 0.023 nM | High-affinity antagonist suitable for nasal delivery. researchgate.net |

Data compiled from preclinical discovery and evaluation studies. nih.govnih.govresearchgate.net

Nuclear Receptor Binding Studies (e.g., CBP/P300 bromodomains)

The bromodomains of the CREB-binding protein (CBP) and its homolog p300 are considered attractive therapeutic targets in oncology, particularly for acute myeloid leukemia (AML). nih.gov These proteins are transcriptional coactivators, and their bromodomains recognize acetylated lysine (B10760008) residues on histones, playing a key role in gene regulation. nih.govmdpi.com Inhibition of the CBP/p300 bromodomain can repress the expression of oncogenes like c-MYC. nih.govmdpi.com

While numerous small-molecule inhibitors targeting CBP/p300 bromodomains have been developed, including those with 4-acyl pyrrole (B145914) or benzisoxazole scaffolds, specific research focusing on derivatives of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid for this target is not prominent in the reviewed literature. nih.govdundee.ac.uk The exploration of the indazole scaffold for CBP/p300 inhibition remains an area for potential future investigation.

Cell-Based Assays for Biological Activity Evaluation (in vitro, preclinical)

To translate enzyme inhibition or receptor binding into a functional understanding of a compound's biological effect, a wide variety of in vitro cell-based assays are employed. These preclinical studies are crucial for characterizing the activity of new chemical entities like indazole derivatives.

Anti-proliferative and Cytotoxicity Assays: The anti-proliferative activity of indazole derivatives is frequently evaluated against panels of human cancer cell lines. mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to measure cell viability and determine the 50% inhibitory concentration (IC50) of a compound. mdpi.com Studies have reported potent growth inhibitory activity for certain indazole derivatives against cancer cell lines such as the breast cancer line 4T1, lung cancer A549, and leukemia K562 cells. mdpi.comrsc.orgrsc.org For example, one derivative, compound 2f, showed IC50 values ranging from 0.23 to 1.15 µM across several cancer cell lines. rsc.orgrsc.org To assess safety, cytotoxicity assays are also performed on non-cancerous human cell lines, such as HaCaT keratinocytes. nih.gov

Apoptosis and Cell Cycle Analysis: Compounds that inhibit proliferation are often investigated for their ability to induce programmed cell death, or apoptosis. Assays for apoptosis can include measuring the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgrsc.org Other methods involve assessing changes in the mitochondrial membrane potential and levels of reactive oxygen species (ROS), which are linked to the mitochondrial apoptotic pathway. rsc.orgrsc.org Flow cytometry is used to analyze the cell cycle, determining if a compound causes cells to arrest in a particular phase (e.g., G0/G1).

Cell Migration and Invasion Assays: For potential anti-cancer agents, it is important to evaluate their effect on metastasis. Transwell assays are used to measure the ability of cancer cells to migrate through a porous membrane, with or without a layer of extracellular matrix to assess invasion. rsc.org Studies have shown that specific indazole derivatives can significantly reduce the migration and invasion of 4T1 breast cancer cells in a dose-dependent manner. rsc.org These functional assays are often complemented by measuring changes in the levels of proteins involved in metastasis, such as matrix metalloproteinases (MMPs). rsc.org

Anti-proliferative and Cytostatic Effects in Cellular Models

No published studies were identified that investigate the anti-proliferative or cytostatic effects of this compound derivatives in cellular models.

Anti-inflammatory Cellular Responses

There is no available research data on the anti-inflammatory cellular responses to derivatives of this compound.

Antimicrobial and Antifungal Activity Assessment in Cell Cultures

Scientific literature lacks any assessment of the antimicrobial or antifungal activity of this compound derivatives in cell cultures.

Antiviral and Anti-HIV Potency in Cellular Systems

The antiviral and anti-HIV potency of derivatives of this compound in cellular systems has not been reported in published research.

Antiparasitic Activity (e.g., antileishmanial)

No studies have been published detailing the antiparasitic activity, including antileishmanial effects, of this compound derivatives.

Mechanistic Investigations of Biological Action (preclinical)

Cellular Pathway Perturbations

Due to the lack of primary research on the biological activities of this compound derivatives, there are no mechanistic investigations into their effects on cellular pathways.

Molecular Target Identification and Validation

The initial step in characterizing the pharmacological profile of this compound derivatives involves the identification and subsequent validation of their molecular targets. This process is crucial for understanding the mechanism of action and for guiding further drug development. A combination of computational and experimental approaches is typically employed for this purpose.

Computational Approaches:

Molecular Docking: This in-silico technique predicts the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, molecular docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes, such as kinases and aromatase. derpharmachemica.comnih.govnih.govtandfonline.com For instance, docking studies on novel indazole derivatives have shown interactions with key amino acid residues like Arg115 and Met374 in the active site of aromatase, suggesting a potential mechanism for anti-breast cancer activity. derpharmachemica.com The this compound scaffold would be modeled and docked against a library of known drug targets to generate a preliminary list of potential interacting proteins. The methyl group on the indazole ring and the oxopentanoic acid side chain would be key features in these simulations, influencing the binding affinity and selectivity.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. By comparing the structure of this compound with known active compounds, a pharmacophore model can be developed. ugm.ac.id This model can then be used to screen large compound libraries for molecules with similar features, potentially leading to the discovery of novel compounds with similar or improved activity. For example, pharmacophore models for indazole analogs have been successfully used to identify novel estrogen receptor alpha (ERα) inhibitors. ugm.ac.idugm.ac.id

Experimental Validation:

Once potential targets are identified computationally, experimental validation is necessary to confirm these interactions. Techniques such as enzymatic assays, binding assays (e.g., surface plasmon resonance), and cellular thermal shift assays can be employed to determine the binding affinity and functional effect of the compound on the purified target protein.

Gene Expression Modulation Studies

Investigating the effects of this compound derivatives on gene expression can provide valuable insights into their downstream cellular effects and potential therapeutic applications.

Gene Expression Profiling:

Microarray and RNA-Sequencing (RNA-Seq): These high-throughput techniques can be used to analyze the expression levels of thousands of genes simultaneously in cells treated with the compound. nih.gov By comparing the gene expression profiles of treated and untreated cells, researchers can identify genes and cellular pathways that are significantly altered. This information can help to elucidate the compound's mechanism of action and may reveal unexpected therapeutic opportunities. For example, gene expression profiling of cancer cells treated with anticancer indazole compounds can reveal the underlying molecular pathways affected by the drug. researchgate.net

Data Analysis and Interpretation:

The large datasets generated from gene expression studies require sophisticated bioinformatic analysis to identify statistically significant changes and to interpret their biological relevance. Gene ontology and pathway analysis are commonly used to categorize the differentially expressed genes and to understand the biological processes that are most affected by the compound.

Comparative Pharmacological Profiling of Structural Analogues

To understand the contribution of different structural features to the biological activity of this compound, a systematic comparative pharmacological profiling of its structural analogues is essential. This involves synthesizing a series of related compounds with specific modifications and evaluating their activity in relevant biological assays.

Impact of Indazole Substituents on Biological Activity

The indazole ring is a key pharmacophore in many biologically active compounds. nih.gov The nature and position of substituents on this ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Methyl Group at Position 3: The presence of a methyl group at the 3-position of the indazole ring in the parent compound is a key feature. Structure-activity relationship (SAR) studies on other indazole derivatives have shown that even small alkyl groups can impact biological activity. nih.gov A comparative study would involve synthesizing analogues with different substituents at this position (e.g., hydrogen, larger alkyl groups, or electron-withdrawing/donating groups) and assessing their impact on the identified molecular target.

Substitutions on the Benzene (B151609) Ring: The benzene portion of the indazole ring also offers opportunities for modification. Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target protein. SAR studies on other indazole series have demonstrated that such substitutions can dramatically alter biological activity. nih.gov

The following table provides a hypothetical framework for a comparative study of indazole substituents:

| Compound ID | R1 (Position 3) | R2 (Position 5) | Target Affinity (IC50, nM) |

| Parent | -CH3 | -H | X |

| Analogue 1 | -H | -H | |

| Analogue 2 | -CH2CH3 | -H | |

| Analogue 3 | -CF3 | -H | |

| Analogue 4 | -CH3 | -Cl | |

| Analogue 5 | -CH3 | -OCH3 |

Role of the Oxopentanoic Acid Moiety in Target Selectivity and Potency

The 5-oxopentanoic acid side chain is another critical component of the molecule that can be systematically modified to probe its role in target engagement.

Carboxylic Acid Group: The terminal carboxylic acid is a key functional group that can participate in important interactions with the target protein, such as hydrogen bonding or ionic interactions. researchgate.net Its presence can also influence the compound's solubility and pharmacokinetic profile. Analogues with modified acidic groups (e.g., esters, amides, or bioisosteres of carboxylic acids) would be synthesized and tested to evaluate the importance of this functionality. The ionization of the carboxylic acid at physiological pH can enhance water solubility, which is a crucial property for drug candidates. researchgate.net

A hypothetical data table for exploring the role of the oxopentanoic acid moiety is presented below:

| Compound ID | Side Chain Modification | Target Potency (EC50, µM) | Target Selectivity (Fold) |

| Parent | -CO-(CH2)3-COOH | Y | Z |

| Analogue 6 | -CO-(CH2)3-COOCH3 | ||

| Analogue 7 | -CO-(CH2)3-CONH2 | ||

| Analogue 8 | -CO-(CH2)2-COOH | ||

| Analogue 9 | -CH(OH)-(CH2)3-COOH |

By systematically exploring these structural modifications and correlating them with biological activity, a comprehensive understanding of the structure-activity relationships for this class of compounds can be established, paving the way for the design of more potent and selective therapeutic agents.

Analytical Methodologies for 5 3 Methyl 1h Indazol 1 Yl 5 Oxopentanoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.

¹H NMR spectra would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would include those for the aromatic protons of the indazole ring, the methyl group protons, and the protons of the pentanoic acid chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the indazole ring, the methyl carbon, and the aliphatic carbons of the pentanoic acid chain.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | COOH |

| ~8.1 | Doublet | 1H | Indazole-H |

| ~7.8 | Doublet | 1H | Indazole-H |

| ~7.5 | Triplet | 1H | Indazole-H |

| ~7.3 | Triplet | 1H | Indazole-H |

| ~3.2 | Triplet | 2H | CH₂-C=O |

| ~2.6 | Singlet | 3H | CH₃ |

| ~2.5 | Triplet | 2H | CH₂-COOH |

| ~2.1 | Quintet | 2H | CH₂-CH₂-CH₂ |

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O (Ketone) |

| ~174.0 | C=O (Carboxylic Acid) |

| ~141.0 | Indazole-C |

| ~140.0 | Indazole-C |

| ~129.0 | Indazole-CH |

| ~125.0 | Indazole-CH |

| ~121.0 | Indazole-CH |

| ~110.0 | Indazole-CH |

| ~33.0 | CH₂-C=O |

| ~29.0 | CH₂-COOH |

| ~21.0 | CH₂-CH₂-CH₂ |

| ~12.0 | CH₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

MS analysis of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can help to confirm the presence of the indazole and pentanoic acid moieties.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula of a newly synthesized compound. For this compound (C₁₃H₁₄N₂O₃), the expected exact mass would be calculated and compared to the experimental value.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected m/z | Information Obtained |

| MS (EI) | 246.10 | Molecular Weight |

| HRMS (ESI) | 247.1077 (M+H)⁺ | Elemental Composition Confirmation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, C-N and C=N stretches of the indazole ring, and C-H stretches of the aromatic and aliphatic parts of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Ketone |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1620, ~1580 | C=C stretch | Aromatic Ring |

| ~1500 | N-H bend | Indazole |

| ~1300 | C-N stretch | Indazole |

| 2950-2850 | C-H stretch | Aliphatic |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The indazole ring system in this compound is a chromophore that would absorb UV light. The spectrum would show one or more absorption maxima (λmax) in the UV region, which is characteristic of the electronic structure of the indazole moiety.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For this compound, reversed-phase HPLC is a common method for purity assessment.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time (the time it takes for the compound to pass through the column) is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample can be determined by the area of the peak corresponding to the compound in the chromatogram. A single, sharp peak is indicative of a high-purity sample.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Value/Description |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Expected Result | A single major peak at a characteristic retention time |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the identification and quantification of this compound and its related metabolites in various biological matrices. nih.govkuleuven.be This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. kuleuven.be

In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column, is employed for separation. bioduro.com The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727). bioduro.comrsc.orglcms.cz These additives facilitate the ionization of the analyte for better detection. lcms.cz

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like this compound. The mass spectrometer can be operated in various modes, such as selected reaction monitoring (SRM), to achieve high sensitivity and specificity for quantitative analysis. kuleuven.be High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements, which aids in the determination of elemental compositions. nih.gov

Table 1: Example LC-MS Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.0 x 50 mm, 1.7-μm particles) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Detector | Triple Quadrupole (QQQ) or High-Resolution (e.g., TOF, Orbitrap) |

Chiral Chromatography (SFC) for Enantiomeric Separation

For chiral molecules, separating enantiomers is critical as they can exhibit different pharmacological activities. Supercritical Fluid Chromatography (SFC) is a powerful technique for the enantiomeric separation of chiral compounds, including indazole derivatives. nih.govnih.gov SFC utilizes supercritical CO2 as the primary mobile phase, which offers advantages like lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. nih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® series), have demonstrated excellent chiral recognition capabilities for a wide range of compounds, including those with indazole scaffolds. nih.govnih.gov

To optimize the separation, a polar organic modifier, typically an alcohol like methanol, ethanol, or isopropanol, is added to the supercritical CO2. researchgate.net The type and concentration of the modifier can significantly influence retention times and resolution. nih.gov For acidic compounds, it is sometimes necessary to add a small amount of an acidic additive to the mobile phase to improve peak shape. However, studies have shown successful resolution of acidic racemates containing an indazole moiety using just methanol as a co-solvent without any acidic additives. nih.gov

X-ray Crystallography for Structural Elucidation of Related Compounds

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. researchgate.netmdpi.com While a crystal structure for this compound itself may not be publicly available, this method is widely applied to related indazole derivatives to confirm their synthesis and elucidate their solid-state conformation. researchgate.netacs.org

In Vitro Metabolism Studies (preclinical)

Microsomal Stability Assays

Microsomal stability assays are fundamental in vitro preclinical studies used to assess a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) superfamily. protocols.ioevotec.com These assays provide an early indication of a compound's metabolic fate and help predict its hepatic clearance in vivo. bioduro.comadmescope.com

The assay involves incubating this compound with liver microsomes (from human or other species) and a necessary cofactor, NADPH, which initiates the metabolic reactions. evotec.comcreative-bioarray.com The mixture is incubated at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes). bioduro.comcreative-bioarray.com The reaction in each sample is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins. bioduro.com After centrifugation, the remaining concentration of the parent compound in the supernatant is quantified by LC-MS. creative-bioarray.com

The rate of disappearance of the parent compound is used to calculate key metabolic parameters.

Table 2: Key Parameters from Microsomal Stability Assays

| Parameter | Description |

|---|---|

| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. |

| Intrinsic Clearance (Clint) | A measure of the metabolic capacity of the liver for the compound, calculated from the rate of drug metabolism in vitro. bioduro.comprotocols.io |

Metabolite Identification using Advanced Analytical Techniques

Identifying the metabolic products of a new chemical entity is crucial for understanding its biotransformation pathways. Following incubation with liver microsomes, advanced analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-HRMS), are used to detect and structurally characterize the metabolites of this compound. nih.govadmescope.com

LC-HRMS analysis of the incubation samples allows for the detection of potential metabolites based on their accurate mass-to-charge ratios (m/z). nih.gov Common metabolic transformations for indazole-containing compounds include hydroxylation, N-dealkylation, and oxidation. nih.gov The mass shifts corresponding to these biotransformations (e.g., +16 Da for hydroxylation) are used to screen for potential metabolites.

Further structural elucidation is achieved using tandem mass spectrometry (MS/MS). By fragmenting the parent ion of a suspected metabolite, a characteristic fragmentation pattern is produced. This pattern provides structural information that helps to pinpoint the site of metabolic modification on the molecule. rrpharmacology.rurrpharmacology.ru Comparing the retention times and fragmentation patterns with synthesized reference standards can definitively confirm the structure of the identified metabolites. rrpharmacology.ru

Future Directions and Research Gaps in 5 3 Methyl 1h Indazol 1 Yl 5 Oxopentanoic Acid Research

Exploration of Novel Synthetic Pathways

The synthesis of indazole derivatives is a well-established field, yet there is always room for innovation to improve efficiency, yield, and structural diversity. For 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid, future research could focus on developing more streamlined and environmentally friendly synthetic routes. Traditional methods for the synthesis of similar compounds, such as N-alkylation of indazoles, can sometimes lead to mixtures of N1 and N2 isomers, necessitating tedious purification steps.

Future synthetic strategies could explore:

Regioselective N-alkylation: The development of novel catalysts or directing groups to ensure the selective alkylation at the N1 position of the 3-methyl-1H-indazole ring would be a significant advancement.

One-pot reactions: Designing a multi-component reaction where 3-methyl-1H-indazole, a five-carbon synthon, and the carboxylic acid functionality are assembled in a single step would greatly enhance synthetic efficiency.

Flow chemistry: Utilizing microreactor technology could enable better control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Microwave-assisted synthesis: This technique has been shown to accelerate many organic reactions and could be applied to the synthesis of this compound to reduce reaction times.

Advanced Computational Approaches in Drug Discovery for this Scaffold

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the this compound scaffold, these approaches can provide valuable insights even in the absence of extensive experimental data.

Future computational studies should include:

Pharmacophore modeling: Based on the structures of known active compounds with similar indazole cores, a pharmacophore model can be generated to identify the key chemical features required for biological activity. This model can then be used for virtual screening of large compound libraries to identify potential hits.

Molecular docking: In the absence of a known biological target, reverse docking could be employed to screen this compound against a panel of known protein structures to predict potential binding partners. If a target is identified, docking studies can help in understanding the binding mode and in designing more potent analogs.

Quantum mechanics (QM) calculations: QM methods can be used to calculate the electronic properties of the molecule, such as electrostatic potential and frontier molecular orbitals, which can provide insights into its reactivity and potential interactions with biological targets.

ADMET prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. researchgate.net This can help in prioritizing compounds for synthesis and experimental testing.

Identification of Undiscovered Biological Targets and Mechanisms

A significant research gap for this compound is the lack of information regarding its biological targets and mechanism of action. Identifying these is crucial for understanding its potential therapeutic applications.

Strategies for target identification and mechanism elucidation include:

Phenotypic screening: The compound can be tested in a variety of cell-based assays that measure different cellular phenotypes, such as cell proliferation, apoptosis, or differentiation. Hits from these screens can then be followed up with more detailed studies to identify the underlying molecular target.

Chemical proteomics: Techniques such as affinity chromatography using an immobilized version of the compound can be used to pull down its binding partners from cell lysates. These proteins can then be identified by mass spectrometry.

Transcriptomic and proteomic profiling: Treating cells with this compound and analyzing the changes in gene and protein expression can provide clues about the biological pathways it modulates.

Analogs with photoreactive groups: Synthesizing analogs of the compound that can be photo-crosslinked to their target proteins upon UV irradiation can be a powerful tool for target identification.

Development of Structure-Guided Design Principles

Once a biological target for this compound is identified and its binding mode is understood, structure-guided design can be employed to optimize its properties. This iterative process involves designing and synthesizing new analogs based on the three-dimensional structure of the target-ligand complex.

Key aspects of structure-guided design for this scaffold would involve:

X-ray crystallography or cryo-electron microscopy: Obtaining a high-resolution structure of the compound bound to its target is the first step. This provides a detailed map of the interactions between the ligand and the protein.

Structure-activity relationship (SAR) studies: A systematic exploration of the chemical space around the this compound scaffold is necessary. nih.gov This involves synthesizing analogs with modifications at different positions of the molecule and evaluating their biological activity.

Computational modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of designed analogs and to understand the structural basis for changes in activity.

Fragment-based drug discovery: If the initial compound has low affinity, a fragment-based approach could be used. This involves identifying small molecular fragments that bind to the target and then linking them together to create a more potent ligand.

Integration with Emerging Research Methodologies (e.g., High-Throughput Screening)

To accelerate the discovery and development of drugs based on the this compound scaffold, it is essential to integrate emerging research methodologies.

Future research should leverage:

High-throughput screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a phenotypic assay. nih.gov This can quickly identify initial hits for further optimization.

DNA-encoded libraries (DELs): DEL technology enables the screening of billions of compounds simultaneously. By synthesizing a library of analogs of this compound with unique DNA tags, it is possible to rapidly identify high-affinity binders to a target protein.

Artificial intelligence and machine learning (AI/ML): AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of new molecules. This can be used to design virtual libraries of compounds with a higher probability of being active, thus making the screening process more efficient.

Organ-on-a-chip technology: These microfluidic devices that mimic the structure and function of human organs can be used for more predictive preclinical testing of drug candidates, potentially reducing the reliance on animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid, and which analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves coupling 3-methyl-1H-indazole with activated 4-oxopentanoic acid derivatives (e.g., acid chlorides or esters) under reflux conditions with sodium acetate in acetic acid. Critical analytical steps include:

- 1H/13C NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the indazole methyl group (δ ~2.5 ppm) and ketone carbonyl (δ ~200 ppm).

- HPLC-MS : Confirm purity (>95%) and detect byproducts (e.g., unreacted indazole).

- FT-IR : Identify characteristic stretches (C=O at ~1700 cm⁻¹ for acid and ketone groups).

Structurally analogous indazole syntheses emphasize sodium acetate-mediated coupling and rigorous spectral validation .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound, particularly in cancer research?

- Methodological Answer : Standard assays include:

- MTT/XTT assays : Screen cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 calculation).